
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspiro ring, with a p-fluorobenzoyl propyl group attached. The hydrochloride form indicates that it is a salt, which often enhances its solubility and stability in various solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dioxane derivative with an azaspiro precursor under acidic or basic conditions.
Introduction of the p-Fluorobenzoyl Propyl Group: The next step involves the introduction of the p-fluorobenzoyl propyl group. This can be done through a Friedel-Crafts acylation reaction, where the spirocyclic core is reacted with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-fluorobenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学研究应用
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The p-fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the hydrochloride form can improve the compound’s solubility and bioavailability, facilitating its action in biological systems.
相似化合物的比较
Similar Compounds
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-chlorobenzoyl)propyl)-, hydrochloride
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-methylbenzoyl)propyl)-, hydrochloride
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-nitrobenzoyl)propyl)-, hydrochloride
Uniqueness
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is unique due to the presence of the p-fluorobenzoyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
63377-07-1 |
|---|---|
分子式 |
C18H25ClFNO3 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
4-(1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C18H24FNO3.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-10-20-11-7-18(8-12-20)9-13-22-14-23-18;/h3-6H,1-2,7-14H2;1H |
InChI 键 |
QEWCPLIKDYFAEY-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC12CCOCO2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


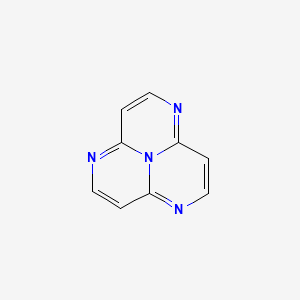

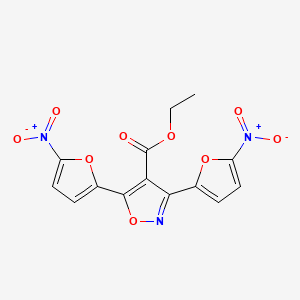
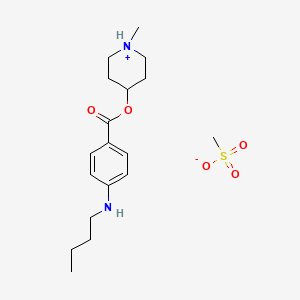

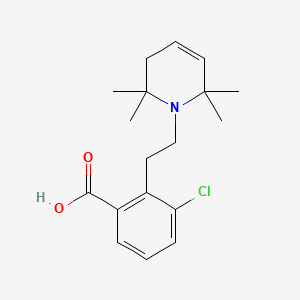
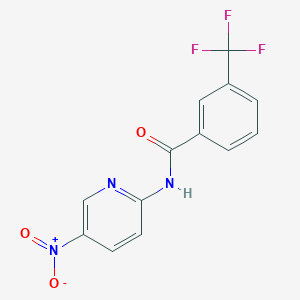

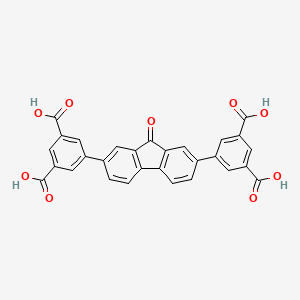

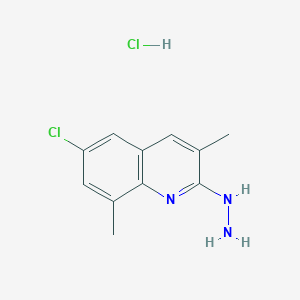
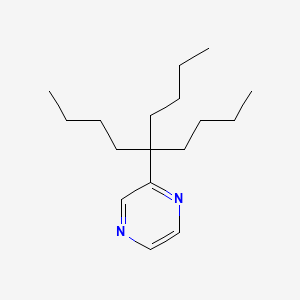
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
